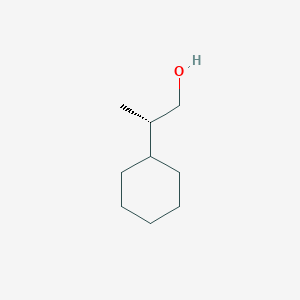
1-(1H-indazol-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indazol-3-yl)ethan-1-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-3-yl)ethan-1-amine typically involves the formation of the indazole core followed by the introduction of the ethanamine group. One common method involves the cyclization of hydrazones with aldehydes under acidic conditions to form the indazole ring. Subsequent alkylation with ethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-indazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(1H-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
1H-indazole-3-amine: Shares the indazole core but lacks the ethanamine group.
1-(1H-indazol-3-yl)ethanol: Contains an ethanol group instead of ethanamine.
1-(1H-indazol-3-yl)methanamine: Similar structure with a methanamine group instead of ethanamine.
Uniqueness: 1-(1H-indazol-3-yl)ethan-1-amine is unique due to its specific combination of the indazole core and ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-(2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)9-7-4-2-3-5-8(7)11-12-9/h2-6H,10H2,1H3,(H,11,12) |
Clé InChI |
WFKMYZZIGJDUDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C2C=CC=CC2=NN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


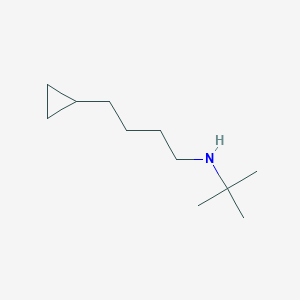
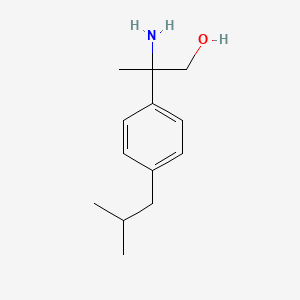
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
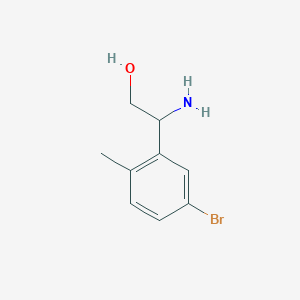
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
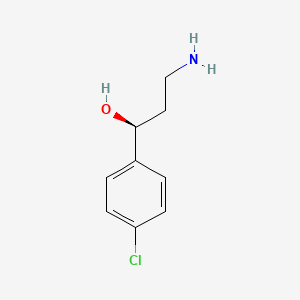
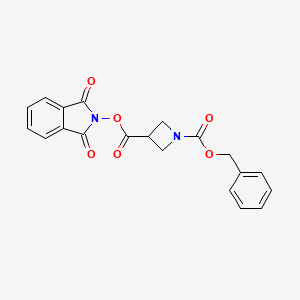
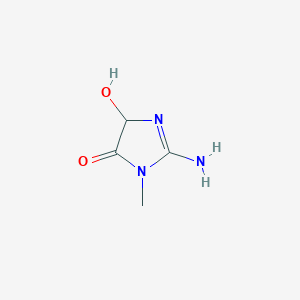

![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
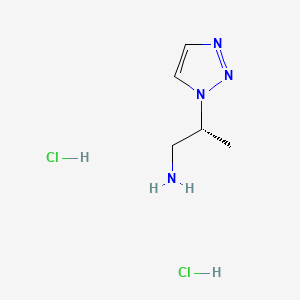
![4-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13573593.png)
